molecular formula C13H19ClFN3O2 B6240643 methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride CAS No. 2375274-56-7

methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B6240643
CAS No.: 2375274-56-7
M. Wt: 303.8
InChI Key:
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Description

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperazine ring substituted with a 3-amino-2-fluorophenyl group and a methyl ester group, making it a versatile molecule for various chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the 3-amino-2-fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 3-amino-2-fluorobenzyl chloride, with the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate hydrochloride
  • Methyl 4-[(3-amino-2-bromophenyl)methyl]piperazine-1-carboxylate hydrochloride
  • Methyl 4-[(3-amino-2-methylphenyl)methyl]piperazine-1-carboxylate hydrochloride

Uniqueness

Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its analogs with different substituents.

Properties

CAS No.

2375274-56-7

Molecular Formula

C13H19ClFN3O2

Molecular Weight

303.8

Purity

95

Origin of Product

United States

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